molecular formula C44H42O2 B14215352 1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene CAS No. 575493-71-9

1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene

Cat. No.: B14215352
CAS No.: 575493-71-9
M. Wt: 602.8 g/mol
InChI Key: FMVBPEYUDDFFEI-UHFFFAOYSA-N
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Description

1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene is a chemical compound characterized by its unique molecular structure, which includes a decane backbone linked to dipyrene units through oxymethylene bridges

Preparation Methods

The synthesis of 1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene typically involves the reaction of decane-1,10-diol with pyrene derivatives under specific conditions. One common method includes the use of a solvent such as ethanol, where the decane-1,10-diol is reacted with pyrene-1-carbaldehyde in the presence of an acid catalyst to form the desired compound. The reaction mixture is usually refluxed for several hours, followed by purification steps such as recrystallization to obtain the pure product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxymethylene bridges can be replaced by other functional groups such as halides or amines under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene exerts its effects is primarily through its interaction with molecular targets such as enzymes, receptors, or other macromolecules. The oxymethylene bridges and pyrene units allow for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application .

Comparison with Similar Compounds

1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene can be compared with other similar compounds, such as:

    Decane-1,10-diylbis(oxymethylene)diphenyl: This compound has phenyl groups instead of pyrene units, resulting in different chemical and physical properties.

    1,1’-[Decane-1,10-diylbis(oxymethylene)]dibenzene: Similar to the diphenyl derivative but with benzene units, offering a simpler structure and different reactivity.

    1,1’-[Decane-1,10-diylbis(oxymethylene)]dinaphthalene: This compound includes naphthalene units, providing unique optical and electronic properties compared to the pyrene derivative.

The uniqueness of 1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene lies in its pyrene units, which confer specific photophysical properties, making it particularly useful in applications requiring fluorescence or other light-based interactions .

Properties

CAS No.

575493-71-9

Molecular Formula

C44H42O2

Molecular Weight

602.8 g/mol

IUPAC Name

1-[10-(pyren-1-ylmethoxy)decoxymethyl]pyrene

InChI

InChI=1S/C44H42O2/c1(3-5-7-27-45-29-37-21-19-35-17-15-31-11-9-13-33-23-25-39(37)43(35)41(31)33)2-4-6-8-28-46-30-38-22-20-36-18-16-32-12-10-14-34-24-26-40(38)44(36)42(32)34/h9-26H,1-8,27-30H2

InChI Key

FMVBPEYUDDFFEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCCCCCCCCCOCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

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